molecular formula C22H15N5OS B11698187 (4Z)-4-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11698187
M. Wt: 397.5 g/mol
InChI Key: YZOWXHXYOIDWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-4-[2-(1,3-Benzothiazol-2-yl)hydrazin-1-ylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzothiazole moiety linked to a hydrazinylidene group, which is further connected to a diphenyl-dihydro-pyrazolone structure. The unique arrangement of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[2-(1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of 2-hydrazinyl-1,3-benzothiazole with 1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the condensation process. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[2-(1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound. Substitution reactions can result in a wide range of substituted products, depending on the nature of the substituents introduced.

Scientific Research Applications

(4Z)-4-[2-(1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-4-[2-(1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, modulating their activity. The hydrazinylidene group can form covalent bonds with target molecules, leading to changes in their function. The overall effect of the compound depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinyl-1,3-benzothiazole: Shares the benzothiazole moiety but lacks the pyrazolone structure.

    1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one: Contains the pyrazolone structure but lacks the benzothiazole moiety.

    Benzothiazole derivatives: Various compounds with the benzothiazole core structure but different substituents.

Uniqueness

(4Z)-4-[2-(1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one is unique due to its combination of the benzothiazole and pyrazolone moieties, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for scientific research.

Properties

Molecular Formula

C22H15N5OS

Molecular Weight

397.5 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yldiazenyl)-2,5-diphenyl-1H-pyrazol-3-one

InChI

InChI=1S/C22H15N5OS/c28-21-20(24-25-22-23-17-13-7-8-14-18(17)29-22)19(15-9-3-1-4-10-15)26-27(21)16-11-5-2-6-12-16/h1-14,26H

InChI Key

YZOWXHXYOIDWJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)N=NC4=NC5=CC=CC=C5S4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.